N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide
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Overview
Description
N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C₁₁H₁₈INO. It is known for its applications in organic synthesis and biochemical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide can be synthesized through the reaction of N,N-dimethylethanolamine with benzyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various benzyl derivatives, while oxidation can produce benzyl alcohols or aldehydes .
Scientific Research Applications
N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is employed in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide exerts its effects involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-hydroxy-N,N-dimethylethanaminium chloride: Similar in structure but with a chloride ion instead of iodide.
2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide: Another quaternary ammonium compound with different substituents.
Uniqueness
N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide is unique due to its specific combination of the benzyl group and the quaternary ammonium structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
2893-60-9 |
---|---|
Molecular Formula |
C11H18INO |
Molecular Weight |
307.17 g/mol |
IUPAC Name |
benzyl-(2-hydroxyethyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C11H18NO.HI/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VFHXXXKRFGGMFQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCO)CC1=CC=CC=C1.[I-] |
Origin of Product |
United States |
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